4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline
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Overview
Description
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a tosyl group attached to a quinoline core
Mechanism of Action
- Specifically, our previous study has shown that this compound, known as FPMINT, is more selective for ENT2 than ENT1 .
- FPMINT affects nucleoside uptake by ENTs. It reduces the maximum velocity (Vmax) of H-uridine uptake without altering the Michaelis constant (Km).
- Importantly, FPMINT’s inhibitory effect cannot be washed out, indicating its irreversible nature .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with varying substituents on the quinoline and piperazine rings. Examples include:
- 4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl(cyclohexyl)methanone hydrochloride
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
Uniqueness
What sets 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline apart is its unique combination of a fluorophenyl group, a piperazine ring, and a tosyl group on a quinoline core. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHRRFKOHIBAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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